molecular formula C16H14N2O4 B160222 Nullscript CAS No. 300816-11-9

Nullscript

Número de catálogo B160222
Número CAS: 300816-11-9
Peso molecular: 298.29 g/mol
Clave InChI: GBPSCCPAXYTNMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nullscript is an inactive analog of scriptaid . It is used as a negative control and is a member of isoquinolines . The CAS Number for Nullscript is 300816-11-9 .


Molecular Structure Analysis

Nullscript has a molecular formula of C16H14N2O4 . Its IUPAC name is 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide . The InChI and Canonical SMILES for Nullscript are also available .


Physical And Chemical Properties Analysis

Nullscript has a molecular weight of 298.29 g/mol . Other computed properties include XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 4 . The exact mass and monoisotopic mass are both 298.09535693 g/mol .

Aplicaciones Científicas De Investigación

Nullscript is a negative control compound for the histone deacetylase (HDAC) inhibitor scriptaid . It’s used in the field of Cell Biology and Genomics . It’s a synthetic compound with the formula C16H14N2O4 . It’s soluble in DMSO (4mg/ml) or ethanol (0.3mg/ml), and it’s stable for at least 1 year when stored at -20°C .

In terms of application, Nullscript is used as a control in experiments involving the HDAC inhibitor scriptaid . By comparing the effects of scriptaid with those of Nullscript, researchers can determine whether the effects they observe are due to the inhibition of HDAC or some other factor .

Safety And Hazards

Nullscript is not classified as a dangerous substance according to GHS . It has no known OSHA hazards .

Propiedades

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSCCPAXYTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nullscript

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nullscript
Reactant of Route 2
Reactant of Route 2
Nullscript
Reactant of Route 3
Reactant of Route 3
Nullscript
Reactant of Route 4
Reactant of Route 4
Nullscript
Reactant of Route 5
Reactant of Route 5
Nullscript
Reactant of Route 6
Nullscript

Citations

For This Compound
83
Citations
F Murakoshi, H Bando, T Sugi, OS Adeyemi… - International Journal for …, 2020 - Elsevier
… Nullscript was identified as a compound with an … of nullscript, which was not toxic to host cells and showed growth-inhibitory effects on Cryptosporidium and Toxoplasma. Nullscript also …
Number of citations: 11 www.sciencedirect.com
GH Su, TA Sohn, B Ryu, SE Kern - Cancer research, 2000 - AACR
… 158497;4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-hydroxy-butyra-mide,we termed nullscript), which did not induce the p6SBE-luc reporter construct in the initial screen, was …
Number of citations: 292 aacrjournals.org
SL Rosenberg, S Chen, N McLaughlin, SS El-Dahr - Pediatric nephrology, 2011 - Springer
… Day 13.5 embryonic kidneys were cultured with either Scriptaid or Nullscript for 6 h and a genome-wide microarray analysis was performed from extracted RNA followed by Ingenuity …
Number of citations: 17 link.springer.com
M Tong, Y Ding, HH Tai - Biochemical pharmacology, 2006 - Elsevier
… We next examined the effect of scriptaid and its inactive control nullscript on the acetylation of … 4B shows that the inactive control nullscript did not result in a significant 280-bp fragment …
Number of citations: 44 www.sciencedirect.com
A Granger, I Abdullah, F Huebner, A Stout… - The FASEB …, 2008 - ncbi.nlm.nih.gov
… After pretreatment with Nullscript or Scriptaid for 1 h under standard conditions, cells were incubated in normoxia or hypoxia for 5 h, and nonviable cell numbers were determined with …
Number of citations: 290 www.ncbi.nlm.nih.gov
Y Akiba, JW Cave, N Akiba, B Langley… - Biochemical and …, 2010 - Elsevier
… Nullscript is structurally similar to Scriptaid, except that the aliphatic linker region of Nullscript is two carbons shorter and this difference prevents Nullscript from functioning as an …
Number of citations: 14 www.sciencedirect.com
R Song, T Van Buren, IV Yosypiv - Pediatric research, 2010 - nature.com
Mutations in the genes encoding components of the renin-angiotensin system (RAS) in mice or humans cause congenital abnormalities of the kidney and urinary tract. We hypothesized …
Number of citations: 52 www.nature.com
B Langley, MA D'Annibale, K Suh, I Ayoub… - Journal of …, 2008 - Soc Neuroscience
… nullscript. These analogs are structurally similar molecules, differing only in the length of their aliphatic linker region; nullscript … moiety of both scriptaid and nullscript can bind zinc, but …
Number of citations: 172 www.jneurosci.org
C Monneret - European journal of medicinal chemistry, 2005 - Elsevier
Histones are small basic proteins that, by complexing wtih DNA, form the nucleosome core. Repetitive units of this nucleosome led to the chromatin in which all the human genome is …
Number of citations: 534 www.sciencedirect.com
MA Rivieccio, C Brochier, DE Willis… - Proceedings of the …, 2009 - National Acad Sciences
… Nullscript, the analog of Scriptaid that lacks HDAC inhibitory activity, did not promote neurite outgrowth. Importantly, neither TSA nor Scriptaid treatment decreased CHO cell expression …
Number of citations: 373 www.pnas.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.